Cas no 35489-93-1 (2-hydroxy-4-phenylcyclohexan-1-one)

2-Hydroxy-4-phenylcyclohexan-1-one is a cyclic ketone derivative featuring both hydroxyl and phenyl substituents, which impart unique reactivity and structural versatility. Its cyclohexanone core, combined with the phenyl group at the 4-position, enhances its utility as an intermediate in organic synthesis, particularly for chiral building blocks or pharmaceutical precursors. The hydroxyl group at the 2-position offers additional functionalization potential, enabling selective modifications. This compound’s well-defined structure and stability under standard conditions make it suitable for applications in asymmetric catalysis, fine chemical synthesis, and medicinal chemistry research. Its balanced polarity also facilitates purification and handling in laboratory settings.
2-hydroxy-4-phenylcyclohexan-1-one structure
35489-93-1 structure
商品名:2-hydroxy-4-phenylcyclohexan-1-one
CAS番号:35489-93-1
MF:C12H14O2
メガワット:190.238363742828
CID:6505427
PubChem ID:81651250

2-hydroxy-4-phenylcyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-4-phenylcyclohexan-1-one
    • Cyclohexanone, 2-hydroxy-4-phenyl-
    • インチ: 1S/C12H14O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-5,10,12,14H,6-8H2
    • InChIKey: BFQXLUAQTQETEI-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)CCC(C2=CC=CC=C2)CC1O

計算された属性

  • せいみつぶんしりょう: 190.099379685g/mol
  • どういたいしつりょう: 190.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 密度みつど: 1.159±0.06 g/cm3(Predicted)
  • ふってん: 350.6±42.0 °C(Predicted)
  • 酸性度係数(pKa): 12.88±0.40(Predicted)

2-hydroxy-4-phenylcyclohexan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1085209-1.0g
2-hydroxy-4-phenylcyclohexan-1-one
35489-93-1
1g
$1561.0 2023-06-10
Enamine
EN300-1085209-10.0g
2-hydroxy-4-phenylcyclohexan-1-one
35489-93-1
10g
$5152.0 2023-06-10
Enamine
EN300-1085209-0.05g
2-hydroxy-4-phenylcyclohexan-1-one
35489-93-1 95%
0.05g
$1129.0 2023-10-27
Enamine
EN300-1085209-5g
2-hydroxy-4-phenylcyclohexan-1-one
35489-93-1 95%
5g
$3894.0 2023-10-27
Enamine
EN300-1085209-10g
2-hydroxy-4-phenylcyclohexan-1-one
35489-93-1 95%
10g
$5774.0 2023-10-27
Enamine
EN300-1085209-0.25g
2-hydroxy-4-phenylcyclohexan-1-one
35489-93-1 95%
0.25g
$1235.0 2023-10-27
Enamine
EN300-1085209-5.0g
2-hydroxy-4-phenylcyclohexan-1-one
35489-93-1
5g
$4099.0 2023-06-10
Enamine
EN300-1085209-1g
2-hydroxy-4-phenylcyclohexan-1-one
35489-93-1 95%
1g
$1343.0 2023-10-27
Enamine
EN300-1085209-0.5g
2-hydroxy-4-phenylcyclohexan-1-one
35489-93-1 95%
0.5g
$1289.0 2023-10-27
Enamine
EN300-1085209-2.5g
2-hydroxy-4-phenylcyclohexan-1-one
35489-93-1 95%
2.5g
$2631.0 2023-10-27

2-hydroxy-4-phenylcyclohexan-1-one 関連文献

2-hydroxy-4-phenylcyclohexan-1-oneに関する追加情報

Recent Advances in the Study of 2-Hydroxy-4-phenylcyclohexan-1-one (CAS: 35489-93-1) in Chemical Biology and Pharmaceutical Research

The compound 2-hydroxy-4-phenylcyclohexan-1-one (CAS: 35489-93-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.

Recent studies have highlighted the synthetic versatility of 2-hydroxy-4-phenylcyclohexan-1-one, which serves as a key intermediate in the production of various bioactive molecules. Researchers have developed novel synthetic routes to optimize the yield and purity of this compound, leveraging advanced techniques such as asymmetric catalysis and green chemistry principles. These advancements have significantly improved the scalability and cost-effectiveness of its production, making it more accessible for further research and development.

In terms of biological activity, 2-hydroxy-4-phenylcyclohexan-1-one has demonstrated promising results in preclinical studies. Its mechanism of action appears to involve modulation of key enzymatic pathways, particularly those related to inflammation and oxidative stress. For instance, recent in vitro and in vivo studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, suggesting its potential utility in treating conditions such as chronic inflammatory diseases and neurodegenerative disorders.

Furthermore, structural analogs of 2-hydroxy-4-phenylcyclohexan-1-one have been explored for their potential as lead compounds in drug discovery. Researchers have employed computational modeling and high-throughput screening to identify derivatives with enhanced bioactivity and selectivity. These efforts have led to the identification of several promising candidates, which are currently undergoing further evaluation in preclinical models.

Despite these advancements, challenges remain in the development of 2-hydroxy-4-phenylcyclohexan-1-one-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous pharmacokinetic and pharmacodynamic studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and translate the findings into clinically viable treatments.

In conclusion, the compound 2-hydroxy-4-phenylcyclohexan-1-one (CAS: 35489-93-1) represents a promising area of research in chemical biology and pharmaceutical sciences. Its unique structural features and diverse biological activities make it a valuable candidate for further investigation. Continued research efforts are expected to uncover new applications and optimize its therapeutic potential, paving the way for innovative treatments in various medical fields.

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